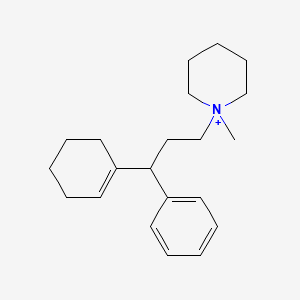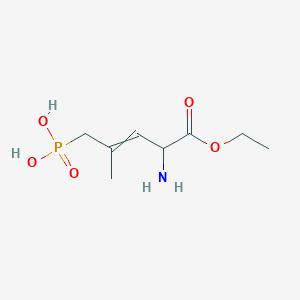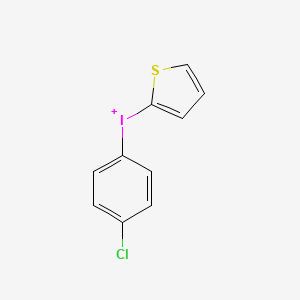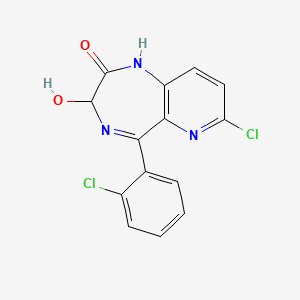
Technetium (99Mtc) Mertiatide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
锝 (99mTc) 默替替德是一种主要用于核医学肾脏显像的放射性药物。它是一种诊断剂,有助于可视化肾脏功能和结构。 该化合物静脉注射,以其能够提供清晰、详细的肾脏图像而闻名,有助于诊断各种肾脏疾病,例如先天性异常、肾衰竭、泌尿道梗阻和肾结石 .
准备方法
合成路线和反应条件: 锝 (99mTc) 默替替德通过将活性成分贝替替德与注射用高锝酸钠 (99mTc) 重构来合成。放射性标记过程涉及将混合物在沸水浴中加热约 10 分钟。 使用微波炉的另一种方法可以将加热时间缩短至约 13 秒,同时保持较高的标记效率 .
工业生产方法: 锝 (99mTc) 默替替德的工业生产涉及使用 Technescan MAG3™ 试剂盒。该试剂盒包含贝替替德的冻干粉末,用无菌注射用高锝酸钠 (99mTc) 重构。所得溶液适用于静脉注射。 质量控制措施,例如微型纸色谱法,用于确保最终产品的放射化学纯度 .
化学反应分析
反应类型: 锝 (99mTc) 默替替德主要经历配位化学反应。锝离子与贝替替德配体形成络合物,生成稳定的放射性药物。 该化合物在生理条件下不会发生明显的氧化、还原或取代反应 .
常用试剂和条件: 制备锝 (99mTc) 默替替德所用的主要试剂是注射用高锝酸钠 (99mTc) 和贝替替德。 反应条件通常涉及在沸水浴中加热混合物或使用微波炉进行快速合成 .
主要形成的产物: 注射用高锝酸钠 (99mTc) 与贝替替德反应形成的主要产物是锝 (99mTc) 默替替德。 该络合物稳定,适用于肾脏显像的静脉注射 .
科学研究应用
锝 (99mTc) 默替替德在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在核医学中,它用于动态肾脏闪烁显像,提供肾脏功能和结构的详细图像。 这有助于诊断各种肾脏疾病和监测治疗的有效性 .
在化学领域,锝 (99mTc) 默替替德用作研究配位化学和放射性药物合成的模型化合物。 其稳定的络合物形成和放射性标记效率使其成为放射性药物化学研究的理想候选者 .
在生物学中,该化合物用于研究肾脏生理和病理。 它提供有关肾脏功能、血流和过滤率的见解,有助于了解肾脏疾病及其进展 .
在工业中,锝 (99mTc) 默替替德用于生产肾脏显像的诊断试剂盒。 其在核医学中的广泛应用导致了各种肾脏诊断商业产品和技术的开发 .
作用机制
锝 (99mTc) 默替替德通过与肾脏组织结合并发射伽马光子来发挥作用,伽马光子由伽马相机检测。该化合物迅速从血液中清除,并由肾脏排泄,从而可以清晰地显像肾脏结构和功能。 锝 (99mTc) 发射的伽马光子提供高分辨率图像,能够准确诊断肾脏疾病 .
相似化合物的比较
类似化合物:
- 锝 (99mTc) 羟基甲基二磷酸盐
- 锝 (99mTc) 溴化酚磺酞
- 锝 (99mTc) 硫化胶体
独特性: 锝 (99mTc) 默替替德的独特之处在于它能够提供动态肾脏闪烁显像,提供肾脏功能和结构的详细图像。 与其他基于锝的化合物(如分别用于骨骼和肝脏显像的锝 (99mTc) 羟基甲基二磷酸盐和锝 (99mTc) 溴化酚磺酞)不同,锝 (99mTc) 默替替德专门用于肾脏显像 .
属性
分子式 |
C8H8N3Na2O6STc |
|---|---|
分子量 |
417.12 g/mol |
IUPAC 名称 |
disodium;oxotechnetium(3+);2-[2-[2-(2-sulfidoacetyl)azanidylacetyl]azanidylacetyl]azanidylacetate |
InChI |
InChI=1S/C8H13N3O5S.2Na.O.Tc/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16;;;;/h1-4H2,(H5,9,10,11,12,13,14,15,16,17);;;;/q;2*+1;;+3/p-5 |
InChI 键 |
QHDOIWTXJQPANI-UHFFFAOYSA-I |
规范 SMILES |
C(C(=O)[N-]CC(=O)[O-])[N-]C(=O)C[N-]C(=O)C[S-].O=[Tc+3].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)

![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)

![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)

![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)


![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)

![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
